molecular formula C12H21Cl2N3O B8219900 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

Cat. No.: B8219900
M. Wt: 294.22 g/mol
InChI Key: WSNRAEHBDFYEBT-UHFFFAOYSA-N
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Description

6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further substituted with a piperidinylmethyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 6-methoxypyridin-2-amine with formaldehyde and piperidine under acidic conditions to form the intermediate 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine.

    Conversion to Dihydrochloride Salt: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and pH.

    Purification: The crude product is purified using techniques such as recrystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of 6-hydroxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine.

    Reduction: Formation of 6-methoxy-N-[(piperidin-4-yl)methyl]piperidine.

    Substitution: Formation of 6-halogen-N-[(piperidin-4-yl)methyl]pyridin-2-amine.

Scientific Research Applications

6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-3-amine: Similar structure but with a different position of the amine group.

    6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine: Another positional isomer with the amine group at the 4-position.

    6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-5-amine: Positional isomer with the amine group at the 5-position.

Uniqueness

The uniqueness of 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

6-methoxy-N-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c1-16-12-4-2-3-11(15-12)14-9-10-5-7-13-8-6-10;;/h2-4,10,13H,5-9H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNRAEHBDFYEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)NCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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